molecular formula CH3K2O4P B12671104 Phosphoric acid, methyl ester, potassium salt CAS No. 90605-10-0

Phosphoric acid, methyl ester, potassium salt

Cat. No.: B12671104
CAS No.: 90605-10-0
M. Wt: 188.20 g/mol
InChI Key: YIOCCOWHPFYHIL-UHFFFAOYSA-L
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Description

Phosphoric acid, methyl ester, potassium salt is an organic compound that belongs to the class of phosphoric acid esters. It is a potassium salt of methyl phosphate, which is formed by the esterification of phosphoric acid with methanol. This compound is significant in various chemical and biological processes due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphoric acid, methyl ester, potassium salt can be synthesized through the esterification of phosphoric acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The resulting methyl phosphate is then neutralized with potassium hydroxide to form the potassium salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phosphoric acid and methanol are mixed and heated. The reaction mixture is then neutralized with potassium hydroxide, and the product is purified through crystallization or other separation techniques.

Types of Reactions:

    Hydrolysis: this compound undergoes hydrolysis in the presence of water, yielding phosphoric acid and methanol.

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

    Oxidation and Reduction: While not commonly involved in oxidation-reduction reactions, the compound can be oxidized under specific conditions to form higher oxidation state phosphorus compounds.

Common Reagents and Conditions:

    Hydrolysis: Water, acidic or basic conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

    Hydrolysis: Phosphoric acid and methanol.

    Substitution: Various substituted phosphates depending on the nucleophile used.

    Oxidation: Higher oxidation state phosphorus compounds.

Scientific Research Applications

Phosphoric acid, methyl ester, potassium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Plays a role in biochemical studies involving phosphate metabolism and enzyme reactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of flame retardants, plasticizers, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of phosphoric acid, methyl ester, potassium salt involves its ability to donate and accept phosphate groups. This property makes it a crucial intermediate in various biochemical pathways, including energy transfer and signal transduction. The compound interacts with enzymes and other proteins, facilitating the transfer of phosphate groups to specific molecular targets, thereby modulating their activity and function.

Comparison with Similar Compounds

  • Phosphoric acid, ethyl ester, potassium salt
  • Phosphoric acid, butyl ester, potassium salt
  • Phosphoric acid, phenyl ester, potassium salt

Comparison: Phosphoric acid, methyl ester, potassium salt is unique due to its smaller alkyl group (methyl), which imparts different solubility and reactivity characteristics compared to its ethyl, butyl, and phenyl counterparts. The methyl ester is more soluble in water and has a higher reactivity in nucleophilic substitution reactions, making it more versatile in various chemical and biological applications.

Properties

CAS No.

90605-10-0

Molecular Formula

CH3K2O4P

Molecular Weight

188.20 g/mol

IUPAC Name

dipotassium;methyl phosphate

InChI

InChI=1S/CH5O4P.2K/c1-5-6(2,3)4;;/h1H3,(H2,2,3,4);;/q;2*+1/p-2

InChI Key

YIOCCOWHPFYHIL-UHFFFAOYSA-L

Canonical SMILES

COP(=O)([O-])[O-].[K+].[K+]

Origin of Product

United States

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